An In-Depth Technical Guide to Dodecyl Icosanoate for Advanced Research
An In-Depth Technical Guide to Dodecyl Icosanoate for Advanced Research
This guide provides a comprehensive technical overview of dodecyl icosanoate (also known as dodecyl arachidate), a long-chain wax ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and characterization of this molecule, moving beyond surface-level data to offer insights into its practical application and scientific relevance.
Introduction: Understanding the Molecular Architecture and Significance
Dodecyl icosanoate is a saturated wax ester formed from the formal condensation of icosanoic acid (a 20-carbon fatty acid) and dodecanol (a 12-carbon fatty alcohol). Its structure, characterized by a long, flexible, and hydrophobic 32-carbon backbone, dictates its physical properties and applications.[1] As a wax ester, it belongs to a class of lipids that serve critical functions in nature, from energy storage in marine organisms to providing protective coatings on plants.[2] In industrial and pharmaceutical contexts, these properties are harnessed for applications in cosmetics as emollients, in lubricants, and for organic synthesis.[1][2] The precise understanding of its physicochemical parameters is paramount for its effective formulation and utilization in these advanced applications.
The logical connection between the structure of dodecyl icosanoate and its properties is fundamental. The two long, saturated alkyl chains result in a non-polar molecule with strong van der Waals forces, leading to a solid state at room temperature and low solubility in polar solvents. The ester linkage introduces a site for potential hydrolysis but is otherwise relatively stable.
Caption: Relationship between the molecular structure of dodecyl icosanoate and its key physicochemical properties and applications.
Chemical Identity and Physicochemical Profile
A precise definition of a chemical entity is the foundation of any rigorous scientific investigation. The following tables summarize the key identifiers and physicochemical properties of dodecyl icosanoate.
Table 1: Chemical Identifiers for Dodecyl Icosanoate
| Identifier | Value | Source |
| IUPAC Name | dodecyl icosanoate | [3] |
| Synonyms | Dodecyl arachidate, Lauryl arachidate, Eicosanoic acid dodecyl ester | [3] |
| CAS Number | 42232-82-6 | [3] |
| Molecular Formula | C₃₂H₆₄O₂ | [1] |
| Molecular Weight | 480.85 g/mol | [1] |
| InChI | InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3 | [3] |
| InChIKey | GFFYHZLIDINABP-UHFFFAOYSA-N | [3] |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | [3] |
Table 2: Physicochemical Properties of Dodecyl Icosanoate
| Property | Value | Source & Notes |
| Physical State | Solid powder at room temperature | |
| Boiling Point | 507 °C at 760 mmHg | |
| Melting Point | Not empirically determined in searches, but expected to be above room temperature. | Long-chain wax esters are solids at ambient temperatures. |
| Density | 0.858 g/cm³ | |
| Refractive Index | 1.455 | |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents such as aromatic solvents, chloroform, ethers, and ketones.[4] May be soluble in DMSO. | The long hydrocarbon chains dominate the molecule's character, making it highly lipophilic. The solubility in ethanol is known to increase with temperature for similar long-chain waxes.[5] |
| LogP (Octanol/Water) | 15.2 (Predicted) | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis and Purification
The most direct and common method for synthesizing dodecyl icosanoate is through the Fischer esterification of its constituent carboxylic acid and alcohol.[6][7] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[7][8] This is typically accomplished by using one of the reactants, usually the less expensive alcohol, in excess, and/or by removing the water formed during the reaction.[7][8]
Caption: A generalized workflow for the synthesis and purification of dodecyl icosanoate via Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from standard procedures for the synthesis of long-chain esters.[6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine icosanoic acid (1.0 equivalent), dodecanol (3.0 to 5.0 equivalents, to serve as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 0.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of dodecanol. Monitor the reaction progress by thin-layer chromatography (TLC) until the consumption of the limiting reagent (icosanoic acid) is complete. This may take several hours.
-
Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate. Carefully wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with a saturated aqueous solution of sodium chloride (brine).[9] The sodium bicarbonate wash is crucial to remove the strong acid catalyst and any unreacted carboxylic acid.
-
Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will likely contain excess dodecanol. This can be removed by vacuum distillation if the boiling point difference is sufficient, or more commonly, by recrystallization from a suitable solvent system (e.g., ethanol/acetone mixtures) or by column chromatography on silica gel.
Spectroscopic Profile for Structural Elucidation
The structural identity and purity of synthesized dodecyl icosanoate must be confirmed through a combination of spectroscopic techniques. The following is a description of the expected spectral data based on the known properties of long-chain esters.
Infrared (IR) Spectroscopy
The IR spectrum of dodecyl icosanoate will be dominated by features characteristic of its long alkyl chains and the central ester functional group.
-
C-H Stretching: Intense, sharp peaks are expected in the 2950-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.
-
C=O Stretching: A very strong, sharp absorption band, characteristic of a saturated aliphatic ester, should appear in the range of 1750-1735 cm⁻¹.[3][10] This is often the most prominent peak in the spectrum.
-
C-O Stretching: Two or more distinct bands will be present in the fingerprint region between 1300-1000 cm⁻¹, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester linkage.[3][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
-O-CH₂- (Ester Alcohol Moiety): A triplet at approximately 4.05 ppm, corresponding to the two protons on the carbon directly attached to the ester oxygen.
-
-CH₂-C=O (Ester Acid Moiety): A triplet at around 2.2-2.3 ppm, representing the two protons on the carbon alpha to the carbonyl group.
-
-(CH₂)n- (Methylene Chain): A large, broad signal centered around 1.2-1.4 ppm, integrating to a large number of protons from the bulk methylene groups of both the icosanoyl and dodecyl chains.
-
-CH₃ (Terminal Methyl Groups): Two overlapping triplets at approximately 0.88 ppm, corresponding to the six protons of the two terminal methyl groups.
-
-
¹³C NMR:
-
C=O (Carbonyl Carbon): A signal in the range of 173-174 ppm.
-
-O-CH₂- (Ester Alcohol Carbon): A signal around 64-65 ppm.
-
-CH₂-C=O (Alpha-Carbonyl Carbon): A signal near 34-35 ppm.
-
-(CH₂)n- (Methylene Chain Carbons): A series of signals between 22-32 ppm.
-
-CH₃ (Terminal Methyl Carbons): Signals at approximately 14 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 481.8.
Under Electron Ionization (EI) or through tandem MS (MS/MS) analysis, characteristic fragmentation of wax esters occurs. The most prominent fragments for dodecyl icosanoate would include:[11]
-
Protonated Icosanoic Acid ([RCOOH₂]⁺): A significant peak at m/z 313, resulting from a rearrangement and cleavage of the ester with a double hydrogen transfer.[11]
-
Icosanoyl Acylium Ion ([RCO]⁺): A peak at m/z 295, formed by alpha cleavage at the carbonyl group.[11]
-
Fragments corresponding to the dodecyl chain, though often less abundant than the acid-related fragments.
Safety, Handling, and Applications
Safety and Toxicology
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.[14]
-
Storage: Dodecyl icosanoate should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage as a high-purity standard, refrigeration at -20°C is recommended.
Applications in Research and Development
The well-defined chemical and physical properties of dodecyl icosanoate make it a valuable tool in various research and development areas:
-
Pharmaceutical Sciences: As a pure, single-entity lipid, it can be used in the development of drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), where its defined melting point and crystalline structure can influence drug loading and release profiles.
-
Cosmetic Science: It serves as a high-purity standard for the analysis of complex cosmetic formulations and as a benchmark emollient for studying skin feel and hydration effects.
-
Materials Science: Its properties as a wax make it a candidate for creating hydrophobic coatings and as a component in phase-change materials for thermal energy storage.
-
Organic Synthesis: It is used as a starting material or intermediate in the synthesis of other complex lipids and organic molecules.[1]
Conclusion
Dodecyl icosanoate, while a simple molecule in structure, possesses a range of precisely defined physicochemical properties that make it a valuable compound for advanced scientific and industrial applications. Its synthesis is straightforward via Fischer esterification, and its identity can be unequivocally confirmed through standard spectroscopic methods. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in the development of next-generation pharmaceuticals, cosmetics, and advanced materials.
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